molecular formula C24H25N5O4S B2624013 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide CAS No. 1203022-77-8

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2624013
CAS No.: 1203022-77-8
M. Wt: 479.56
InChI Key: PAMZRNTVUYVYHW-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a thiazolopyridazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.

    Introduction of Furan and Morpholine Rings: The furan ring can be introduced via a Friedel-Crafts acylation reaction, while the morpholine ring can be added through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the intermediate compound with isopropyl and phenyl groups to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the thiazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazolopyridazine core can produce dihydro derivatives.

Scientific Research Applications

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide is unique due to its combination of functional groups and its potential biological activities. The presence of the furan, morpholine, and thiazolopyridazine rings in a single molecule provides a unique scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-16(2)29(17-7-4-3-5-8-17)19(30)15-28-23(31)21-22(20(26-28)18-9-6-12-33-18)34-24(25-21)27-10-13-32-14-11-27/h3-9,12,16H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMZRNTVUYVYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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